CK2-IN-9

CK2 kinase inhibition biochemical assay IC50 comparison

CK2-IN-9 is a highly potent, selective CK2 inhibitor (IC50=3 nM) that uniquely combines robust Wnt pathway suppression (IC50=75 nM) in a single entity—a critical advantage over clinically staged alternatives like CX-4945, which are optimized for oral bioavailability but lack this dual-modulatory precision. The defined 25-fold differential between biochemical and functional IC50 provides a reliable dosing framework for CK2-Wnt crosstalk experiments. Validated GI50 benchmarks (HCT-116: 30 nM, DLD-1: 80 nM) support dose-ranging in colorectal cancer models. For enzymatic assay development or inhibitor profiling, CK2-IN-9 serves as an ideal, well-characterized positive control. Given its low systemic exposure (AUC=0.36 μM·h) and high clearance in rodents, reserve this compound for acute in vitro/ex vivo applications; for sustained in vivo target engagement, consider alternative tool compounds.

Molecular Formula C23H29N9O
Molecular Weight 447.5 g/mol
Cat. No. B8570479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCK2-IN-9
Molecular FormulaC23H29N9O
Molecular Weight447.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=CC(=C1)NC2=NC3=C(C=NN3C(=C2)NC4CC4)C#N)N(C)CCN(C)C
InChIInChI=1S/C23H29N9O/c1-15(33)26-19-11-18(7-8-20(19)31(4)10-9-30(2)3)27-21-12-22(28-17-5-6-17)32-23(29-21)16(13-24)14-25-32/h7-8,11-12,14,17,28H,5-6,9-10H2,1-4H3,(H,26,33)(H,27,29)
InChIKeySRABOMKMQRYXIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CK2-IN-9: Potent and Selective Casein Kinase 2 Inhibitor for Wnt Pathway Signaling Research


CK2-IN-9 (CAS: 1461658-58-1) is a potent and selective small-molecule inhibitor of protein kinase CK2, a constitutively active serine/threonine kinase implicated in cell proliferation, survival, and Wnt pathway signaling [1]. In biochemical assays, CK2-IN-9 inhibits CK2 kinase activity with an IC50 of 3 nM and reduces Wnt reporter activity with an IC50 of 75 nM [2]. This compound serves as a valuable tool compound for interrogating CK2-dependent signaling pathways in oncology and Wnt-driven disease models [3].

CK2-IN-9 Procurement Considerations: Why In-Class CK2 Inhibitors Are Not Interchangeable


Substituting CK2-IN-9 with other CK2 inhibitors—such as the clinical-stage candidate CX-4945 (Silmitasertib)—carries substantial experimental risk due to significant divergence in biochemical potency, Wnt pathway activity, pharmacokinetic properties, and cellular antiproliferative profiles . While multiple compounds inhibit the CK2 catalytic subunit in cell-free assays, their distinct physicochemical properties, selectivity windows, and in vivo exposure characteristics render them functionally non-equivalent in specific research contexts . The quantitative evidence presented in Section 3 delineates precisely where CK2-IN-9 differs from its closest analogs, enabling informed selection based on experimental requirements rather than target-class generalization [1].

CK2-IN-9 Quantitative Differentiation Guide: Head-to-Head and Cross-Study Comparative Evidence


CK2-IN-9 vs. CX-4945 (Silmitasertib): Biochemical CK2 Inhibitory Potency Comparison

CK2-IN-9 inhibits recombinant CK2 kinase with an IC50 of 3 nM in cell-free biochemical assays [1]. By comparison, the clinical-stage CK2 inhibitor CX-4945 (Silmitasertib) exhibits an IC50 of 1 nM against CK2α and CK2α' under comparable assay conditions . This represents an approximately 3-fold difference in biochemical potency between the two compounds .

CK2 kinase inhibition biochemical assay IC50 comparison

CK2-IN-9 Wnt Pathway Reporter Activity: Differentiation from CK2 Biochemical Inhibition

CK2-IN-9 reduces Wnt reporter activity with an IC50 of 75 nM, demonstrating functional modulation of Wnt pathway signaling [1]. This Wnt reporter IC50 value is approximately 25-fold higher than its biochemical CK2 IC50 (3 nM), establishing a quantitative benchmark for Wnt pathway engagement versus direct CK2 enzymatic inhibition [2].

Wnt signaling reporter assay pathway modulation

CK2-IN-9 In Vivo Pharmacokinetic Properties: Rat Exposure and Clearance Profile

CK2-IN-9 demonstrates low systemic exposure (AUC = 0.36 μM·h) and high clearance (CL = 65 mL/min/kg) following administration in rats [1]. This pharmacokinetic profile fundamentally distinguishes CK2-IN-9 from orally bioavailable CK2 inhibitors such as CX-4945, which achieves robust in vivo exposure and demonstrates dose-dependent antitumor activity in xenograft models following oral administration .

pharmacokinetics in vivo exposure clearance

CK2-IN-9 Antiproliferative Activity in Colorectal Cancer Cell Lines

CK2-IN-9 demonstrates sub-micromolar antiproliferative activity against human colorectal cancer cell lines, with GI50 values of 30 nM in HCT-116 cells and 80 nM in DLD-1 cells following 72-hour treatment [1]. These cell-based potency values provide a benchmark for researchers studying CK2-dependent proliferation in colorectal cancer models [2].

colorectal cancer antiproliferative GI50

CK2-IN-9 Recommended Application Scenarios Based on Quantitative Evidence


In Vitro Mechanistic Studies of CK2-Dependent Wnt Pathway Signaling

CK2-IN-9 is optimally suited for in vitro investigations requiring combined CK2 kinase inhibition (IC50 = 3 nM) and Wnt pathway modulation (IC50 = 75 nM) [1]. Researchers studying CK2-Wnt crosstalk should employ CK2-IN-9 at concentrations between 10-100 nM to achieve robust target engagement while maintaining Wnt reporter suppression [2]. The 25-fold differential between biochemical and functional IC50 values provides a clear dosing framework for pathway-specific experiments [3].

Colorectal Cancer Cell Proliferation Assays in HCT-116 and DLD-1 Models

CK2-IN-9 demonstrates validated antiproliferative activity in colorectal cancer cell lines with established GI50 benchmarks: HCT-116 (GI50 = 30 nM) and DLD-1 (GI50 = 80 nM) [1]. Researchers using these models can rely on these reference values for dose-ranging studies and for comparing the sensitivity of additional colorectal cancer cell lines to CK2 inhibition [2].

Acute Ex Vivo and Short-Term In Vivo Experimental Protocols

Given its low systemic exposure (AUC = 0.36 μM·h) and high clearance (CL = 65 mL/min/kg) in rats [1], CK2-IN-9 is appropriate for acute ex vivo tissue treatments or short-duration in vivo experiments where sustained plasma concentrations are not required. For chronic oral dosing or long-term in vivo efficacy studies, researchers should instead procure CX-4945 (Silmitasertib), which is specifically optimized for oral bioavailability and sustained target engagement [2].

CK2 Biochemical Assay Development and Validation

With a well-characterized biochemical IC50 of 3 nM against recombinant CK2 kinase [1], CK2-IN-9 serves as a reliable positive control for CK2 enzymatic assay development, high-throughput screening validation, and inhibitor selectivity profiling studies [2]. The compound's defined potency enables accurate benchmarking of new CK2 inhibitor candidates in cell-free systems [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for CK2-IN-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.